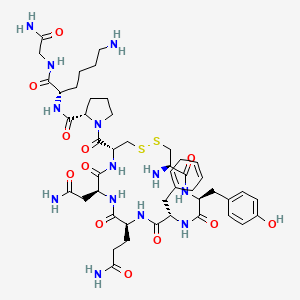

(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin: is a synthetic analog of vasopressin, a peptide hormone that plays a crucial role in regulating water retention in the body and constricting blood vessels. This compound is designed to mimic the natural hormone’s effects while potentially offering enhanced stability and specificity in its actions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and cyclization. The process typically starts with the preparation of protected amino acid derivatives, followed by their sequential coupling to form the desired peptide chain. The final steps involve cyclization and deprotection to yield the target compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification.

Análisis De Reacciones Químicas

Types of Reactions: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin can undergo various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s side chains, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Substitution reactions can introduce new functional groups into the peptide, potentially enhancing its stability or activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides with altered disulfide bonds.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is used as a model compound to study peptide synthesis and modification techniques. It serves as a reference for developing new synthetic methods and optimizing existing ones.

Biology: In biological research, this compound is used to investigate the mechanisms of vasopressin receptor activation and signaling pathways. It helps in understanding how modifications to the peptide structure can influence its interaction with receptors and subsequent biological effects.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may be used to treat conditions related to water retention and blood pressure regulation, such as diabetes insipidus and certain types of hypotension.

Industry: In the pharmaceutical industry, this compound is used in the development of new peptide-based drugs. Its stability and specificity make it a valuable candidate for drug design and formulation studies.

Mecanismo De Acción

(3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin exerts its effects by binding to vasopressin receptors, which are G-protein-coupled receptors located on the surface of target cells. Upon binding, the receptor undergoes a conformational change, activating intracellular signaling pathways that lead to the desired physiological effects, such as water retention and vasoconstriction. The molecular targets include the V1a, V1b, and V2 receptors, each mediating different aspects of the compound’s action.

Comparación Con Compuestos Similares

Desmopressin: A synthetic analog of vasopressin with a longer half-life and increased specificity for the V2 receptor.

Terlipressin: Another vasopressin analog used primarily for its vasoconstrictive properties in treating bleeding esophageal varices.

Lypressin: A synthetic form of lysine vasopressin used in the treatment of diabetes insipidus.

Uniqueness: (3-(1,4-Cyclohexadienyl)ala-8-lys)vasopressin is unique due to its specific structural modifications, which may confer enhanced stability and receptor specificity compared to other analogs. These modifications can potentially lead to improved therapeutic profiles and reduced side effects.

Propiedades

Número CAS |

71753-39-4 |

|---|---|

Fórmula molecular |

C46H67N13O12S2 |

Peso molecular |

1058.2 g/mol |

Nombre IUPAC |

(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-(cyclohexa-1,4-dien-1-ylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H67N13O12S2/c47-17-5-4-9-29(40(65)52-22-38(51)63)54-45(70)35-10-6-18-59(35)46(71)34-24-73-72-23-28(48)39(64)55-31(20-26-11-13-27(60)14-12-26)43(68)56-32(19-25-7-2-1-3-8-25)42(67)53-30(15-16-36(49)61)41(66)57-33(21-37(50)62)44(69)58-34/h1-2,8,11-14,28-35,60H,3-7,9-10,15-24,47-48H2,(H2,49,61)(H2,50,62)(H2,51,63)(H,52,65)(H,53,67)(H,54,70)(H,55,64)(H,56,68)(H,57,66)(H,58,69)/t28-,29-,30-,31-,32-,33-,34-,35-/m0/s1 |

Clave InChI |

ACMUDKDJNFFTCV-DZCXQCEKSA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N |

SMILES canónico |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CCC=CC3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S)-5-Acetyl-2-oxa-5-azabicyclo[2.2.1]heptan-3-one](/img/structure/B14476402.png)

![2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B14476422.png)

![{[2,5-Dioxo-1-(pyren-4-yl)pyrrolidin-3-yl]sulfanyl}acetic acid](/img/structure/B14476428.png)

![(NE)-N-[2,3-bis(hydroxyimino)cyclohexylidene]hydroxylamine](/img/structure/B14476482.png)